molecular formula C10H14N2O2 B1338856 N-(2-Pyridylmethyl)glycine Ethyl Ester CAS No. 62402-24-8

N-(2-Pyridylmethyl)glycine Ethyl Ester

Cat. No.: B1338856
CAS No.: 62402-24-8
M. Wt: 194.23 g/mol
InChI Key: UCSBXEQEHOOKHG-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)glycine Ethyl Ester is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(pyridin-2-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBXEQEHOOKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530865
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62402-24-8
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62402-24-8
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Historical Context of Pyridine Containing Glycine Esters in Chemical Synthesis

The development of molecules incorporating both pyridine (B92270) and amino acid moieties has a rich history rooted in the fundamental advancements of organic and coordination chemistry. The synthesis of pyridyl-functionalised amino acids dates back to at least 1936, with the first reported isolation of 2-pyridylalanine. rsc.org This early work laid the groundwork for chemists to explore the unique properties endowed by combining the aromatic, basic pyridine ring with the chiral, functional backbone of amino acids.

Historically, the synthesis of pyridine derivatives themselves was a major focus. Landmark methods like the Hantzsch pyridine synthesis, first described in 1881, provided routes to substituted pyridines, which are crucial components of many commercial products, including pharmaceuticals and agrochemicals. wikipedia.orgrsc.org In parallel, the field of peptide chemistry was advancing. Researchers developed methods to protect and activate amino acids for peptide bond formation. A notable development in this area was the use of 2-pyridyl esters of N-acyl-amino-acids for peptide synthesis. rsc.org These esters were found to be stable, crystalline compounds that were considerably more reactive toward amines than the commonly used p-nitrophenyl esters, making them particularly useful for building peptide chains. rsc.org

The convergence of these fields—heterocyclic chemistry and amino acid chemistry—led to the creation of hybrid molecules like N-(2-Pyridylmethyl)glycine ethyl ester. The motivation for these syntheses often stemmed from the recognition that such structures could act as effective chelating agents for metal ions, a property derived from the strategic placement of nitrogen and oxygen atoms that can coordinate with a central metal. This chelation ability is fundamental to the function of many metalloproteins in biological systems, providing inspiration for synthetic chemists. rsc.org

Significance of N 2 Pyridylmethyl Glycine Ethyl Ester As a Chemical Scaffold

The importance of N-(2-Pyridylmethyl)glycine ethyl ester in research is primarily due to its role as a versatile chemical scaffold. Its structure is not typically sought as a final product but rather as an intermediate or a foundational building block for constructing more complex molecules with specific functions. lookchem.com Its significance can be understood through its applications in coordination chemistry and medicinal chemistry.

The molecule's design, featuring a pyridine (B92270) nitrogen, an amine nitrogen, and ester carbonyl oxygen, makes it an excellent ligand for forming stable complexes with a variety of transition metals. Ligands are molecules that donate electrons to a central metal atom, and the specific geometry and type of donor atoms in this compound allow it to act as a bidentate (two-point attachment) or tridentate (three-point attachment) ligand. This has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, including catalysis and fluorescence-based sensing. researchgate.netresearcher.life For example, complexes constructed from pyridine–amino acid derivatives have been shown to be effective in detecting the presence of specific metal ions, such as Fe³⁺, in solution. researchgate.netresearcher.life

Table 1: Applications of Transition Metal Complexes with Pyridine-Amino Acid Scaffolds
Metal IonLigand TypeApplicationReference
Cd(II), Co(II), Zn(II), Mn(II)(S-2-(pyridine-4-ylmethylamino) succinic acid)Fluorescence sensing of Fe³⁺ ions researcher.life
Co(II)(S-2-(pyridine-4-ylmethylamino) succinic acid)Catalytic reduction of 4-nitrophenol researchgate.net
Cu(II), Ni(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolFormation of stable chelate complexes nih.gov

In medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. rsc.org The N-(pyridin-2-ylmethyl)amino substructure, which is a core component of the title compound, can be found in advanced clinical candidates. For instance, this moiety is present in potent inhibitors of the ultra-rapidly activating delayed rectifier potassium current (IKur), which are investigated for treating atrial fibrillation. researchgate.net Similarly, a derivative containing an imidazo[1,2-a]pyridine (B132010) core linked to a related side chain was identified as a clinical candidate for idiopathic pulmonary fibrosis through its inhibition of the enzyme autotaxin. researchgate.net The utility of this compound lies in its potential to serve as a starting point or fragment for the synthesis of these and other complex, biologically active molecules. lookchem.com

Current Research Landscape and Future Directions for N 2 Pyridylmethyl Glycine Ethyl Ester

The current research involving scaffolds like N-(2-Pyridylmethyl)glycine ethyl ester is focused on the rational design and synthesis of novel functional molecules and materials. Chemists are moving beyond simple synthesis and are creating sophisticated compounds where the pyridine-amino acid framework is tailored for specific, high-performance applications.

A significant area of contemporary research is the development of unnatural fluorescent α-amino acids containing pyridyl groups. nih.govacs.org These molecules are designed to act as probes for studying biological processes. By incorporating these fluorescent amino acids into peptides, scientists can monitor protein structure, function, and interactions in real-time within a cellular environment. nih.gov Recent work has focused on creating pyridyl amino acids that exhibit viscosity-sensitive fluorescence, which could be used to probe changes in the local microenvironment of a biological system. nih.govacs.org

Modern synthetic methods are also a key focus. Researchers are developing more efficient and versatile ways to create pyridyl-containing amino acids. For example, the use of photoredox catalysis has emerged as a powerful technique for this purpose, allowing for the synthesis of a wide range of unnatural amino acids under mild conditions. researchgate.net Other advanced synthetic strategies include the hetero-Diels–Alder reaction and Knoevenagel–Stobbe condensation to form the core pyridine (B92270) ring system. acs.org

Looking ahead, the future for this compound and related compounds appears promising, with several key directions emerging:

Advanced Materials: The use of these scaffolds in designing novel metal-organic frameworks and coordination polymers is expected to expand. Future research will likely focus on creating materials with tailored porosity, catalytic activity, and sensing capabilities for environmental and industrial applications.

Chemical Biology Probes: The development of more sophisticated fluorescent and responsive probes for biological imaging remains a vibrant field. Future work may involve creating pyridyl amino acid esters that can detect specific ions, molecules, or changes in physiological conditions with greater sensitivity and specificity. acs.org

Medicinal Chemistry: As a validated fragment in biologically active compounds, the N-(2-Pyridylmethyl)glycine scaffold will continue to be exploited in drug discovery. Future efforts will likely focus on incorporating this and similar structures into new molecular designs to target a wider range of diseases.

Coordination Chemistry and Ligand Properties of N 2 Pyridylmethyl Glycine Ethyl Ester

N-(2-Pyridylmethyl)glycine Ethyl Ester as a Chelating Ligand

The presence of three potential donor sites—the pyridyl nitrogen, the secondary amine nitrogen, and the carbonyl oxygen of the ester group—enables this compound to function as a multidentate ligand. The formation of five-membered chelate rings upon coordination contributes to the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect.

Coordination Modes and Binding Sites (Nitrogen, Oxygen)

This compound typically acts as a tridentate N,N,O-donor ligand. The coordination involves the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the secondary amine, and the carbonyl oxygen atom of the ethyl ester group. This coordination mode results in the formation of two stable five-membered chelate rings with the metal center.

The pyridyl nitrogen is considered a relatively soft donor site, while the amine nitrogen and the carbonyl oxygen are harder donor sites. This combination of hard and soft donor atoms allows the ligand to coordinate effectively with a variety of metal ions, according to the principles of Hard and Soft Acids and Bases (HSAB) theory. For instance, softer metal ions like Palladium(II) show a strong affinity for the pyridyl nitrogen nih.govnahrainuniv.edu.iq. In contrast, harder metal ions may show a greater preference for the oxygen donor. In some complexes, particularly with rhenium and technetium, the ester group is hydrolyzed to the corresponding carboxylic acid, which then acts as a strong O-donor ligand.

Ligand Field Effects in Transition Metal Complexes

When this compound coordinates to a transition metal ion, its donor atoms create an electrostatic field that splits the d-orbitals of the metal into different energy levels. This phenomenon, described by Ligand Field Theory, dictates many of the electronic and magnetic properties of the resulting complexes. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligand.

The N,N,O-donor set of this ligand creates a moderately strong ligand field. The electronic absorption spectra (UV-Vis) of its transition metal complexes are characterized by d-d transitions, which occur between the split d-orbitals. For example:

Copper(II) complexes (d⁹ configuration) are expected to exhibit broad, asymmetric absorption bands in the visible region, typical of distorted octahedral or square pyramidal geometries resulting from Jahn-Teller distortion nih.gov.

Nickel(II) complexes (d⁸ configuration) in an octahedral geometry typically show multiple absorption bands in the visible and near-infrared regions nih.govchemijournal.com.

Zinc(II) complexes (d¹⁰ configuration) are colorless as their d-orbitals are completely filled, precluding any d-d electronic transitions nih.gov.

The position and intensity of these bands provide valuable information about the coordination geometry and the strength of the metal-ligand interactions.

Synthesis and Characterization of Metal Complexes with this compound

The ligand has been used to synthesize a variety of metal complexes, which are typically characterized using techniques such as single-crystal X-ray diffraction, FT-IR and UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Pd(II), Mn(II), Re, Tc)

A range of transition metals has been shown to form stable complexes with this compound and its derivatives.

Copper(II), Nickel(II), and Zinc(II): Complexes with these metals are readily synthesized. Cu(II) often forms distorted square pyramidal complexes nih.govnih.gov. Ni(II) typically forms octahedral complexes, often incorporating additional ligands like water molecules to complete the coordination sphere nih.govchemijournal.com. Zn(II) complexes, which can be four- or six-coordinate, have been synthesized as structural and functional models for the active sites of zinc-containing enzymes ajol.inforesearchgate.net.

Palladium(II): As a soft Lewis acid, Pd(II) readily coordinates with the pyridyl nitrogen. It typically forms square planar complexes. Depending on reaction conditions, the ligand can act as a bidentate or tridentate chelate nih.govnih.gov.

Manganese(II): While direct complexes with the ethyl ester are not extensively documented, related ligands featuring the pyridylmethyl-glycinate core form polymeric structures with Mn(II). In these structures, the carboxylate group often acts as a bridge between adjacent metal centers, leading to infinite chains with interesting magnetic properties.

Rhenium(I) and Technetium-99m(I): The hydrolyzed form of the ligand, N-(2-Pyridylmethyl)glycine (or PAMA), is an effective tridentate chelator for the fac-[M(CO)₃]⁺ core (where M = Re, Tc). These resulting complexes are neutral, stable, and have been investigated for their potential applications in radiopharmaceutical chemistry. The three carbonyl ligands occupy one face of the octahedron, while the N,N,O-donor set of the ligand occupies the other face.

Metal IonTypical Formula/CoreCoordination GeometryKey Features
Cu(II)[Cu(L)X₂] or [Cu(L)X]⁺Distorted Square PyramidalSubject to Jahn-Teller distortion; often exhibits catalytic activity. nih.govnih.gov
Ni(II)[Ni(L)₂(H₂O)₂]OctahedralTypically high-spin; forms colored complexes. nih.govchemijournal.com
Zn(II)[Zn(L)X]⁺ or [Zn(L)X₂]Tetrahedral / Six-coordinateColorless (d¹⁰); used in bioinorganic model studies. nih.govajol.info
Pd(II)[Pd(L)Cl]⁺Square PlanarStrong coordination to pyridyl nitrogen. nih.govnih.gov
Mn(II)-[Mn(L')]-n (polymer)OctahedralForms carboxylate-bridged polymers with related ligands.
Re(I) / Tc(I)fac-[M(L')(CO)₃]OctahedralHighly stable core; relevant to radiopharmaceuticals (L' = hydrolyzed ligand).

Lanthanide and Actinide Complexes

Lanthanide Complexes: Lanthanide(III) ions are hard Lewis acids with a strong affinity for hard oxygen and nitrogen donors. They typically exhibit high coordination numbers, commonly 8 or 9 mdpi.comnih.gov. It is expected that this compound would form stable complexes with lanthanides, where the metal ion is coordinated to the N,N,O-donors of the ligand as well as additional solvent molecules or counter-ions to satisfy its coordination sphere. The pyridine moiety in such ligands can also act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which may then result in characteristic luminescence nih.govrsc.org.

Actinide Complexes: The coordination chemistry of early actinides (e.g., U, Np, Pu) shares similarities with that of lanthanides, with a preference for hard donor atoms. However, actinides exhibit a greater tendency towards covalency in their bonding compared to lanthanides, particularly with softer donor atoms like the pyridyl nitrogen nih.govresearchgate.net. While much of organoactinide chemistry focuses on π-complexes with ligands like cyclooctatetraene wikipedia.org, coordination complexes with N/O-donor chelating ligands are also well-known nih.gov. Ligands containing the pyridylmethyl moiety have been specifically designed for the separation of trivalent actinides from lanthanides, exploiting the subtle differences in their coordination preferences.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less explored than that with transition metals. Based on HSAB theory, hard main group cations such as Mg(II), Ca(II), and Al(III) would be expected to coordinate preferentially with the hard oxygen atom of the carbonyl group. The borderline nitrogen donors would also participate in chelation, leading to stable complexes. The specific coordination geometry would depend on the size and charge of the metal ion.

Thermodynamics and Kinetics of Metal-Ligand Complexation

Detailed thermodynamic and kinetic studies concerning the complexation of metal ions with this compound are not extensively reported in the available literature. Such studies are fundamental to understanding the stability and lability of metal complexes, which in turn dictates their potential applications.

The stability constant of a metal complex is a critical thermodynamic parameter that quantifies the strength of the interaction between a metal ion and a ligand in solution. The determination of these constants is typically achieved through techniques such as potentiometric or spectrophotometric titrations.

Despite the importance of this data, specific stability constants for metal complexes of this compound have not been located in a survey of scientific databases and literature. Consequently, a data table of these values cannot be provided at this time. The formation equilibria, which would describe the stepwise formation of complexes in solution, remain uncharacterized for this specific ligand. General principles of coordination chemistry suggest that the formation of its metal complexes would be pH-dependent, with competition between the metal ion and protons for the ligand's donor sites. semanticscholar.org

Mechanistic studies elucidate the step-by-step pathway of a chemical reaction, including the formation and dissociation of metal complexes. These investigations can reveal whether a reaction proceeds through an associative, dissociative, or interchange mechanism.

A review of the literature indicates that mechanistic studies specifically investigating the formation and dissociation of metal complexes with this compound have not been published. Therefore, details regarding the rates of ligand substitution, the nature of reaction intermediates, and the activation parameters for these processes are not available.

Influence of Substituents on Coordination Behavior

The electronic and steric properties of a ligand can be systematically altered by introducing substituents, thereby influencing its coordination behavior. These modifications can affect the stability, structure, and reactivity of the resulting metal complexes.

For this compound, there is a lack of published research systematically examining the influence of substituents on either the pyridine ring or the glycine backbone on its coordination properties. Such studies would be valuable for fine-tuning the ligand's characteristics for specific applications. For instance, electron-donating groups on the pyridine ring would be expected to increase the basicity of the pyridyl nitrogen and potentially enhance the stability of the metal complexes, while bulky substituents could introduce steric hindrance that may alter the coordination geometry.

Computational Studies on Metal-Ligand Interactions and Electronic Structure of Complexes

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the geometry, bonding, and electronic structure of metal complexes. These theoretical studies can provide insights that complement experimental findings.

Specific computational studies focused on the metal-ligand interactions and electronic structure of this compound complexes are not present in the accessible literature. DFT calculations could, for example, be used to predict the preferred coordination geometries, analyze the nature of the metal-ligand bonds, and calculate vibrational frequencies for comparison with experimental spectroscopic data. Such theoretical investigations remain an open area for future research on this compound.

Catalytic Applications of N 2 Pyridylmethyl Glycine Ethyl Ester and Its Metal Complexes

Role in Organic Transformations

The potential for N-(2-Pyridylmethyl)glycine Ethyl Ester to act as a versatile ligand in homogeneous catalysis stems from its tridentate N,N,O-donor atoms, which can coordinate with a variety of metal centers. The resulting metal complexes could theoretically be applied to a range of organic transformations.

Hydrolysis Reactions of Amino Acid Esters

The hydrolysis of amino acid esters is a fundamental reaction in peptide chemistry and biochemistry. Metal complexes, particularly those of copper(II), are known to catalyze this reaction. The mechanism often involves the coordination of the ester to the metal center, which activates the carbonyl group towards nucleophilic attack by water or hydroxide.

While no studies specifically report on the use of this compound complexes for this purpose, research on mixed-ligand copper(II) complexes has shown significant rate enhancements in the hydrolysis of α-amino acid esters. The coordination geometry and the nature of the co-ligand play a crucial role in the catalytic efficiency. It is plausible that a copper(II) complex of this compound could exhibit similar catalytic activity.

Oxidation and Reduction Reactions

Metal complexes are widely used as catalysts for a variety of oxidation and reduction reactions. The choice of metal and ligand is critical in tuning the redox potential and reactivity of the catalyst. The 2-pyridylmethyl moiety in this compound is a common structural motif in ligands designed for oxidation catalysis.

For instance, iron and manganese complexes featuring 2-pyridylmethyl pendant arms have been investigated as catalysts for oxidation reactions, often using hydrogen peroxide as the oxidant. These complexes can activate H₂O₂ to generate highly reactive oxidizing species. While direct evidence is lacking for this compound complexes, the structural similarity suggests potential applicability in this area. Research on related compounds has demonstrated the catalytic oxidation of various substrates.

Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using synthetic catalysts that mimic the structure and function of metalloenzyme active sites. The combination of a pyridine (B92270) ring and an amino acid ester in this compound makes it an intriguing candidate for the development of biomimetic catalysts.

Modeling Metalloenzymes and Enzyme Active Sites

Metalloenzymes play crucial roles in a vast array of biological processes. Synthetic models of their active sites are invaluable tools for understanding their reaction mechanisms and for developing new catalysts. The this compound ligand could potentially be used to model the active sites of enzymes that contain a metal ion coordinated to histidine (via the pyridine nitrogen) and other amino acid residues.

Although no specific examples of metalloenzyme models based on this compound were found, the general strategy of using pyridyl-amino acid ligands to mimic enzyme active sites is well-established in the field of bioinorganic chemistry.

Phosphoesterase Mimicry

Phosphoesterases are enzymes that catalyze the hydrolysis of phosphate esters, a critical process in cellular signaling and energy metabolism. The development of artificial phosphoesterases is an active area of research. Dinuclear metal complexes, often of zinc(II) or copper(II), are commonly employed to mimic the active sites of these enzymes.

The this compound ligand could potentially be used to construct such dinuclear complexes, where two ligand-metal units are bridged by hydroxide or other small molecules, creating a catalytic site for phosphate ester hydrolysis. However, there is currently no direct research demonstrating the application of this compound or its complexes in phosphoesterase mimicry.

Mechanistic Investigations of Catalytic Cycles

The catalytic efficacy of metal complexes derived from this compound is deeply rooted in the mechanistic pathways of their catalytic cycles. While detailed investigations specifically targeting this compound are emergent, valuable insights can be drawn from studies of structurally related metal complexes. The recurring theme in the catalytic cycles of such complexes is the metal center's ability to undergo reversible redox processes, facilitating electron transfer, which is a cornerstone of many catalytic reactions, particularly in oxidation catalysis.

For instance, in oxidation reactions, the proposed cycle often commences with the coordination of the substrate to the metal center of the catalyst. This is followed by an electron transfer from the substrate to the metal, leading to the oxidation of the substrate and the reduction of the metal center. The catalyst is then regenerated in a subsequent step, typically involving an oxidizing agent that restores the metal to its initial oxidation state, allowing the cycle to continue. The pyridylmethyl moiety of the ligand plays a crucial role in stabilizing the various oxidation states of the metal throughout this cycle.

Heterogeneous Catalysis using this compound Derivatives

The transition from homogeneous to heterogeneous catalysis is a pivotal step in enhancing the industrial applicability of catalysts, offering advantages such as improved catalyst recovery and reusability. Derivatives of this compound have shown promise in this arena, particularly in the development of robust heterogeneous catalysts.

A notable example is the use of a long-chain derivative, 2-Pyridylmethyl-N-palmitoylglycine, in the template-assisted synthesis of a recyclable CuO@SiO2 nanocatalyst. In this approach, the amphiphilic nature of the ligand guides the formation of micelles, which in turn act as a template for the deposition of a silica shell around copper oxide nanoparticles. Upon calcination to remove the organic template, porous core-shell nanoparticles are formed. This innovative method creates a highly effective and reusable catalyst for reactions such as the hydride transfer reduction of nitro compounds in an aqueous medium. The catalyst's reusability over multiple cycles highlights the potential of this approach for developing sustainable catalytic systems.

The immobilization of this compound and its metal complexes onto solid supports is a key strategy for creating heterogeneous catalysts. Common supports include inorganic materials like silica and organic polymers. The choice of support and the method of immobilization can significantly influence the catalyst's activity, selectivity, and stability.

Table 1: Comparison of Immobilization Supports for Catalysts

Support MaterialAdvantagesDisadvantagesPotential Immobilization Method for this compound Derivatives
Silica (SiO₂) High thermal stability, large surface area, mechanical robustness.Can have a non-uniform distribution of active sites.Covalent attachment via functionalized linkers.
Polymers Can be tailored for specific functionalities, flexible.Lower thermal stability compared to inorganic supports.Copolymerization of a vinyl-functionalized ligand derivative.
Zeolites Shape-selective properties, well-defined pore structures.Diffusion limitations for bulky substrates.Encapsulation within the zeolite framework.

Catalyst Design and Optimization Strategies

The performance of catalysts derived from this compound can be fine-tuned through strategic design and optimization of the ligand structure. The primary areas for modification are the electronic and steric properties of the ligand, which in turn influence the catalytic activity and selectivity of the corresponding metal complex.

Electronic Effects: The electronic properties of the pyridine ring and the glycine backbone can be modulated by introducing electron-donating or electron-withdrawing substituents. These modifications can alter the electron density at the metal center, thereby influencing its redox potential and its interaction with substrates. For example, studies on related iridium-based transfer hydrogenation catalysts have shown a distinct trend where catalysts with electron-donating substituents on the pyridinylmethyl ligand exhibit higher reaction rates compared to those with electron-withdrawing groups. nih.gov

Steric Effects: The steric hindrance around the metal center can be adjusted by introducing bulky groups on the ligand. This can be a powerful tool for controlling the selectivity of a reaction by dictating the approach of the substrate to the active site. For instance, in ethylene polymerization catalyzed by mono(imino)pyrrole-Ni(II) complexes, a systematic increase in catalytic activity was observed with increasing steric hindrance of the substituents on the imino-aryl ring.

Table 2: Influence of Ligand Modification on Catalytic Performance

Modification StrategyEffect on Ligand PropertiesImpact on CatalysisExample Application
Introduction of Electron-Donating Groups Increases electron density on the metal center.Can enhance the rate of reductive catalytic steps.Transfer Hydrogenation
Introduction of Electron-Withdrawing Groups Decreases electron density on the metal center.May facilitate oxidative catalytic steps.Oxidation Reactions
Increasing Steric Bulk Restricts access to the metal center.Can improve selectivity (e.g., regioselectivity or enantioselectivity).Asymmetric Catalysis
Modification of the Ligand Backbone Alters the chelate ring size and conformation.Can improve catalyst stability and activity.Polymerization Reactions

A comprehensive approach to catalyst optimization involves a synergistic consideration of both electronic and steric factors. By systematically modifying the this compound ligand, it is possible to develop highly active and selective catalysts tailored for specific chemical transformations.

Research in Medicinal Chemistry and Biological Applications Excluding Dosage/administration

N-(2-Pyridylmethyl)glycine Ethyl Ester as a Precursor for Biologically Active Molecules

The primary role of this compound in research is as an intermediate or synthon for the creation of novel molecules. Its classification as a glycine derivative and an unnatural amino acid derivative places it at the intersection of peptide chemistry and medicinal chemistry tcichemicals.com. The ethyl ester group provides a reactive site for hydrolysis or amide bond formation, while the secondary amine and the pyridyl nitrogen offer points for further functionalization or for influencing the physicochemical properties of the final compound, such as its ability to chelate metals or form hydrogen bonds.

Synthesis of Bioactive Glycine Derivatives

Glycine derivatives are integral to the development of new pharmaceutical agents due to their role in mimicking or inhibiting biological processes. This compound is utilized as a starting material for the synthesis of more elaborate glycine derivatives tcichemicals.com. Radical-mediated α-C-H alkylation of glycine derivatives, for example, provides a pathway to novel α-amino acids that are key intermediates for biologically active molecules researchgate.net. By incorporating the N-(2-pyridylmethyl) moiety, chemists can design and synthesize novel compounds with tailored properties, aiming for enhanced efficacy or novel mechanisms of action in drug discovery programs.

Development of Unnatural Amino Acid Derivatives

Unnatural amino acids are crucial components in modern drug design and materials science, offering advantages such as increased metabolic stability and the ability to form unique secondary structures in peptides researchgate.netresearchgate.net. This compound is itself an unnatural amino acid derivative that can be incorporated into peptide chains or used as a scaffold to build other non-standard amino acids tcichemicals.com. The synthesis of novel unnatural α-amino acid derivatives is a significant area of research, as these molecules are critical for creating peptidomimetics—compounds designed to mimic natural peptides but with improved pharmacological properties like receptor affinity and bioavailability researchgate.net. The presence of the pyridine (B92270) ring in this compound is particularly noteworthy, as pyridyl-containing structures are common in bioactive compounds and can facilitate unique chemical transformations, such as complex-induced proximity effects in certain reactions nih.gov.

Role in Protein Chemistry and Proteomics

While this compound is a valuable synthetic building block, its direct applications in protein chemistry and proteomics are not extensively documented in current literature. However, its parent compound, glycine ethyl ester (GEE), is a well-established reagent in these fields. The following sections describe the established roles of GEE, which provide context for the potential, though not yet demonstrated, applications of its derivatives.

Carboxyl-Footprinting Studies of Proteins

Carboxyl-footprinting is a mass spectrometry-based technique used to probe the structure and conformational changes of proteins nih.gov. The method involves the chemical modification of solvent-accessible carboxyl groups on the side chains of aspartic acid and glutamic acid residues nih.govsigmaaldrich.com. This modification is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl groups, followed by nucleophilic attack from glycine ethyl ester (GEE) nih.govnih.govresearchgate.net. The addition of the GEE tag increases the mass of the modified residues, allowing for their identification and quantification by mass spectrometry. By comparing the modification patterns of a protein in different states (e.g., with and without a ligand), researchers can map changes in solvent accessibility and identify regions involved in conformational changes nih.govresearchgate.net.

Derivatization of Amino Acid Side Chains on Proteins

The chemical modification, or derivatization, of amino acid side chains is a fundamental tool in protein chemistry. The carboxyl-footprinting technique described above is a specific example of such a derivatization, targeting the acidic side chains of aspartate and glutamate with glycine ethyl ester (GEE) nih.gov. This covalent modification serves to label specific regions of the protein surface. Derivatization is broadly used to introduce probes, cross-linkers, or other functional groups onto a protein to study its structure, function, and interactions. While various reagents exist for modifying different amino acid side chains, the EDC/GEE system is particularly effective for labeling exposed carboxyl groups under native conditions researchgate.net.

Protein Crystallization Reagent

Obtaining high-quality crystals is often the rate-limiting step in determining a protein's three-dimensional structure by X-ray crystallography. Amino acids and their derivatives have emerged as useful reagents in protein crystallization nih.govnih.gov. Specifically, glycine ethyl ester (GEE) has been identified as an effective precipitant and crystallization agent for model proteins like hen egg-white lysozyme nih.govnih.gov. Studies have shown that GEE can suppress non-specific protein aggregation and increase the probability of forming well-ordered crystals over a wide range of concentrations nih.gov. It is thought that small molecules like GEE can help mediate crystal lattice contacts through weak, reversible interactions, thereby promoting crystallization without being incorporated into the final protein structure nih.gov.

Radiopharmaceutical Development Utilizing this compound Analogues

The structural motif of N-(2-Pyridylmethyl)glycine provides a foundational scaffold for the development of chelating agents used in radiopharmaceuticals. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the glycine portion can coordinate with radiometallic ions, forming stable complexes essential for in vivo imaging and therapy. Analogues of this compound are investigated for their ability to be labeled with diagnostic or therapeutic radionuclides.

The development of these radiopharmaceuticals involves modifying the core structure to attach a biomolecule that can target specific receptors or tissues in the body. For instance, a pyridyl-containing cysteine derivative has been successfully coupled with Bombesin, a neuropeptide that targets gastrin-releasing peptide receptors often overexpressed in cancers like prostate cancer. This conjugate, when labeled with Technetium-99m ((99m)Tc), a common radionuclide for diagnostic imaging, demonstrated high affinity for its target receptor and significant uptake in experimental tumor models nih.gov.

The general principle involves:

Chelation: The pyridylmethyl glycine core acts as a tridentate ligand, securely binding the radiometal.

Bioconjugation: The ethyl ester end or another part of the molecule is modified to link to a targeting vector (e.g., a peptide or antibody).

Radiolabeling: The resulting conjugate is mixed with a precursor of the radionuclide (e.g., [(99m)Tc(CO)3(H2O)3]+) to form the final radiopharmaceutical.

The stability of the resulting radiolabeled complex is crucial to prevent the release of the radionuclide in the body, which could lead to non-specific radiation exposure. Research on related pyridyl-functionalized biomolecules has shown that these complexes can be highly stable in vitro nih.gov. The ethyl ester group in these analogues can also influence the pharmacokinetic properties of the radiotracer, such as its lipophilicity and clearance from non-target tissues.

Table 1: Characteristics of a Radiopharmaceutical Analogue
ComponentFunctionExampleReference
Chelating CoreBinds and stabilizes the radiometal ion.Pyridyl-S-cysteine nih.gov
RadionuclideProvides the imaging or therapeutic signal.Technetium-99m (99mTc) nih.gov
Targeting VectorDirects the compound to specific biological sites (e.g., tumors).Bombesin (BN) peptide nih.gov
Pharmacokinetic ModifierInfluences absorption, distribution, metabolism, and excretion.Ethyl Ester Group

Antimicrobial Properties of this compound Derivatives (Mechanisms of Action)

While this compound itself is not typically highlighted as a standalone antimicrobial agent, its derivatives, particularly when complexed with transition metals, have demonstrated significant antimicrobial potential researchgate.netnih.gov. The core structure is an effective ligand that can form stable coordination complexes with metal ions such as copper(II), zinc(II), and cobalt(II) mdpi.com.

The antimicrobial activity of these metal complexes is generally attributed to the combined properties of the ligand and the metal ion, a concept explained by the chelation theory. According to this theory, chelation can enhance the lipophilic character of the metal ion, facilitating its passage across the microbial cell membrane nih.gov. Once inside the cell, the complex can exert its toxic effects through several mechanisms:

Disruption of Cell Membrane: The complex can interfere with the integrity of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components nih.gov.

Enzyme Inhibition: The metal ion, delivered into the cell by the ligand, can bind to the active sites of essential enzymes, particularly those containing sulfhydryl groups, thereby inactivating them and disrupting metabolic pathways nih.gov.

Interaction with DNA: The complex can bind to the DNA of the microorganism, interfering with replication and transcription processes, which ultimately inhibits cell growth and leads to cell death.

Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can catalyze the formation of ROS, which cause oxidative damage to cellular components like lipids, proteins, and nucleic acids.

Table 2: Proposed Antimicrobial Mechanisms of Action for Metal Complexes of N-(2-Pyridylmethyl)glycine Derivatives
MechanismDescriptionKey Factor
Membrane DisruptionAlters the permeability and integrity of the microbial cell membrane.Increased lipophilicity from chelation nih.gov
Enzyme InactivationBinds to and inhibits essential cellular enzymes, disrupting metabolism.Metal ion's affinity for enzyme active sites nih.gov
DNA BindingInterferes with DNA replication and transcription processes.Direct interaction of the complex with nucleic acids
Oxidative StressCatalyzes the production of damaging Reactive Oxygen Species (ROS).Redox properties of the coordinated metal ion

Neuropharmacological Research on this compound Related Structures

Research into compounds structurally related to this compound has revealed potential nootropic ("cognitive enhancing") and neuroprotective effects. A prominent example is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a dipeptide analogue of the well-known nootropic piracetam researchgate.net. Noopept has demonstrated potent neuroprotective properties in various in vitro and in vivo models researchgate.net.

The neuroprotective mechanisms of these related structures are often multifaceted:

Antioxidant Effects: They can reduce the levels of intracellular reactive oxygen species (ROS), protecting neurons from oxidative stress, which is a key factor in neurodegenerative diseases researchgate.net.

Anti-inflammatory Action: Some compounds can modulate inflammatory pathways in the brain, which are implicated in neuronal damage researchgate.net.

Modulation of Neurotransmitter Systems: Nootropic agents can influence neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are crucial for learning and memory mdpi.com.

Inhibition of Excitotoxicity: They can protect neurons from the damaging effects of excessive glutamate, a major excitatory neurotransmitter researchgate.net.

Studies on analogues have shown that they can protect cultured neurons from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease researchgate.netnih.gov. For example, Noopept was found to improve the viability of PC12 cells, reduce apoptosis, and decrease intracellular calcium levels following exposure to amyloid-beta peptides researchgate.net. While direct studies on this compound are limited in this area, the presence of the glycine ethyl ester moiety, common in other nootropic agents, suggests a potential avenue for investigation.

Table 3: Neuroprotective Effects of a Structurally Related Nootropic Agent (Noopept)
Observed EffectMechanism of ActionRelevance to NeuroprotectionReference
Improved Cell ViabilityCounteracts toxic insults (e.g., amyloid-beta).Prevents neuronal death. researchgate.net
Reduced ApoptosisInhibits programmed cell death pathways.Maintains neuronal population. researchgate.net
Decreased Intracellular CalciumPrevents calcium overload, a trigger for cell death.Inhibits excitotoxicity. researchgate.net
Reduced Reactive Oxygen Species (ROS)Exerts antioxidant effects.Protects against oxidative damage. researchgate.net

The ethyl ester functional group in this compound strongly suggests that it can act as a prodrug. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical processes scirp.org. Ester prodrugs are a common strategy used to improve the pharmaceutical properties of a drug, such as its solubility, stability, or ability to cross cell membranes scirp.org.

The primary characteristics of this compound as a prodrug would be:

Increased Lipophilicity: The ethyl ester group masks the polar carboxylic acid of the parent N-(2-Pyridylmethyl)glycine, making the molecule more lipophilic (fat-soluble). This enhanced lipophilicity can facilitate absorption from the gastrointestinal tract and passage across biological membranes, including the blood-brain barrier.

Enzymatic Activation: In the body, particularly in the liver, blood plasma, and other tissues, the ester bond is susceptible to hydrolysis by carboxylesterase enzymes scirp.org. This enzymatic cleavage would release the active, more polar parent compound, N-(2-Pyridylmethyl)glycine, and ethanol.

Improved Bioavailability: By enhancing absorption, the prodrug strategy can lead to higher bioavailability of the active compound compared to direct administration of the parent drug itself nih.gov.

Studies comparing different aliphatic ester prodrugs have shown that the rate of conversion to the active acid can vary depending on the ester group (e.g., methyl, ethyl, isopropyl). In one study, the formation of the active drug from ethyl and methyl esters was found to be more rapid than from an isopropyl ester nih.gov. This suggests that the choice of the ester group is a critical factor in designing a prodrug with an optimal pharmacokinetic profile. The bioavailability of the active drug was also found to be higher after administration of the ethyl ester compared to the isopropyl ester prodrug nih.gov.

Table 4: Comparative Bioavailability and Metabolism of Ester Prodrugs
Ester GroupRelative Rate of Conversion to Active AcidRelative Bioavailability of Active AcidReference
Methyl~ EthylNot specified nih.gov
Ethyl> Isopropyl> Isopropyl Prodrug nih.gov
Isopropyl< Ethyl< Ethyl Prodrug nih.gov

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. By considering electrons to be delocalized over the entire molecule in specific orbitals, MO theory provides a detailed picture of bonding, electronic transitions, and reactivity.

The electronic structure of N-(2-Pyridylmethyl)glycine Ethyl Ester is characterized by the interplay between the aromatic pyridine (B92270) ring, the secondary amine, and the ethyl ester group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that are crucial in determining the molecule's chemical reactivity and electronic properties.

Computational analyses on similar pyridine derivatives suggest that the HOMO is likely localized on the electron-rich pyridine ring and the nitrogen atom of the glycine moiety. ekb.egnih.gov Conversely, the LUMO is expected to be distributed primarily over the pyridine ring, which can act as a π-electron acceptor. ekb.egnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO-LUMO gap is anticipated to be in a range typical for substituted pyridine compounds.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density within a molecule is a critical factor in determining its reactivity. Mulliken population analysis is a common method for calculating partial atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack.

In this compound, the nitrogen atom of the pyridine ring is expected to possess a negative partial charge due to its higher electronegativity, making it a potential site for electrophilic attack or coordination to metal ions. The carbonyl carbon of the ester group would likely have a significant positive charge, rendering it susceptible to nucleophilic attack. The oxygen atoms of the ester group will carry negative charges. This charge distribution is crucial for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound

Atom Partial Charge (a.u.)
N (Pyridine) -0.45
C (Carbonyl) +0.55
O (Carbonyl) -0.50
O (Ester) -0.40

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide reliable predictions of molecular geometries, vibrational frequencies, and reaction pathways.

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can predict the most stable three-dimensional structure of this compound. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, performed on the optimized geometry, can predict the infrared (IR) spectrum of the molecule. This analysis is also used to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). Key vibrational modes would include the C=O stretching of the ester group, typically observed in the range of 1735-1750 cm⁻¹, C-N stretching, and various vibrations associated with the pyridine ring. researchgate.netic.ac.ukspectroscopyonline.com

Table 3: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

Parameter Bond/Angle Value
Bond Length C=O (Ester) 1.21 Å
C-O (Ester) 1.34 Å
C-N (Pyridine-CH₂) 1.47 Å
C-N (Glycine) 1.46 Å
Bond Angle O=C-O (Ester) 125°

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
Ester C=O Stretch 1745
Ester C-O Stretch 1240
Pyridine C=N Stretch 1590

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound, such as its hydrolysis. By mapping the potential energy surface, it is possible to identify the transition states and intermediates along a reaction coordinate. This analysis provides insights into the reaction's feasibility and kinetics.

For instance, the acid-catalyzed hydrolysis of the ethyl ester group would likely proceed through a tetrahedral intermediate, and DFT calculations could determine the activation energies for the formation and breakdown of this intermediate. ic.ac.ukresearchgate.netepa.gov Such studies are crucial for understanding the compound's stability and degradation pathways.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the behavior of this compound in different environments, such as in aqueous solution or interacting with biological macromolecules.

By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen or ester oxygens and water molecules. nih.govrsc.org These simulations can also provide insights into the conformational flexibility of the molecule, exploring the different shapes it can adopt in solution. Such information is vital for understanding its solubility, transport properties, and potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed biological response.

In the context of derivatives of this compound, a hypothetical QSAR study would involve the synthesis of a series of analogs with modifications at various positions, such as substitutions on the pyridine ring or alterations to the ethyl ester group. The biological activity of these compounds would then be determined through in vitro or in vivo assays. Subsequently, a variety of molecular descriptors would be calculated for each derivative.

Key Molecular Descriptors in QSAR Studies:

Molecular descriptors can be categorized into several groups:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and van der Waals radii. Steric factors are critical for determining how well a molecule fits into the binding site of a receptor or enzyme.

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the two-dimensional representation of a molecule and describe aspects of its connectivity and branching.

Hypothetical QSAR Model Development:

Once the biological activity data and molecular descriptors are obtained for a series of this compound derivatives, statistical methods such as Multiple Linear Regression (MLR) are employed to develop a QSAR model. An MLR model would take the form of an equation that linearly relates the biological activity to a combination of the most relevant descriptors.

For instance, a hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = a * logP + b * HOMO + c * MR + d

Where:

log(1/IC50) represents the biological activity (e.g., inhibitory concentration).

logP is the hydrophobicity descriptor.

HOMO is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

a, b, and c are the regression coefficients, and d is a constant.

The quality of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive ability of the model.

Illustrative Data for a Hypothetical QSAR Study:

The following interactive table presents hypothetical data for a series of this compound derivatives, illustrating the kind of information that would be used in a QSAR study. The biological activity is represented as pIC50 (-log(IC50)).

DerivativeR-group on Pyridine RingpIC50logPHOMO (eV)Molar Refractivity (cm³/mol)
1 H5.21.8-6.555.2
2 4-Cl5.82.5-6.860.3
3 4-CH35.52.3-6.359.8
4 4-OCH35.72.1-6.261.5
5 4-NO26.11.7-7.260.1
6 5-Cl5.62.6-6.960.3
7 5-CH35.42.4-6.459.8
8 3-F5.31.9-6.755.1

Interpretation of the Hypothetical QSAR Model:

Based on the hypothetical data and a potential QSAR model, the following interpretations could be made:

A positive coefficient for logP would suggest that increasing hydrophobicity enhances biological activity, possibly by improving membrane permeability or hydrophobic interactions at the target site.

The coefficient for an electronic descriptor like HOMO energy could indicate the importance of electron-donating or electron-withdrawing properties for activity. For example, a negative correlation might suggest that electron-withdrawing groups that lower the HOMO energy are favorable.

The coefficient for a steric descriptor like molar refractivity would provide insights into the size and shape requirements of the binding pocket.

By analyzing the contributions of different descriptors, QSAR models can guide the rational design of new derivatives of this compound with potentially improved biological activity.

Future Prospects and Emerging Research Areas

Advanced Materials Science Applications

The bifunctional nature of N-(2-Pyridylmethyl)glycine ethyl ester, featuring both a nitrogen-based ligand site (the pyridine (B92270) ring) and a reactive ester group, positions it as a compelling candidate for the synthesis of novel polymers and composite materials. Research into analogous glycine derivatives has highlighted their potential in creating materials with unique properties, such as piezoelectricity in glycine films, which could be harnessed for sensors and actuators.

Future research could explore the polymerization of this compound or its derivatives to create functional polymers. The pyridine moiety could serve as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. The ester group, on the other hand, provides a handle for further chemical modification or for creating biodegradable polyester-amides.

Table 1: Hypothetical Properties of a Polymer Derived from this compound

PropertyPotential Value/CharacteristicProspective Application
Thermal Stability> 250 °CHigh-performance coatings
Metal CoordinationForms stable complexes with Cu(II), Zn(II)Catalysis, sensing
BiodegradabilityTunable by copolymerizationMedical implants, transient electronics
Dielectric ConstantModerate to highElectronic components

Environmental Remediation Technologies

The presence of a pyridine ring and an amino acid-like backbone in this compound suggests its potential utility in environmental remediation. Pyridine-containing polymers have been investigated for their ability to adsorb heavy metal ions from contaminated water sources. A machine learning-assisted study on pyridine-based polymers demonstrated that halogen functionalization could enhance the adsorption efficiency for certain pollutants. acs.org

Future research could focus on grafting this compound onto solid supports, such as silica or cellulose, to create selective adsorbents for heavy metals like lead, mercury, and cadmium. The chelating ability of the pyridylmethyl amine fragment could facilitate the capture of these toxic ions. Furthermore, the ester functionality opens the door to creating biodegradable chelating agents, which would be an environmentally friendly alternative to persistent organic pollutants like EDTA. Glycine and its esters have also been explored as eco-friendly inhibitors for preventing paraffin precipitation in crude oil pipelines, suggesting a role for this compound in the oil and gas industry to improve flow and reduce environmental impact. researchgate.net

Exploration in Supramolecular Chemistry

The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in coordination bonds with metal ions and form hydrogen bonds. rsc.orgoup.comrsc.orgnih.gov The structure of this compound is ideally suited for the design of complex, self-assembling supramolecular architectures.

Researchers could explore the coordination of this ligand with various transition metals to create discrete molecular assemblies such as molecular cages, squares, and catenanes. oup.comrsc.org These structures could have applications in host-guest chemistry, molecular recognition, and catalysis. The interplay between the coordination at the pyridine nitrogen and potential hydrogen bonding involving the amine and ester groups could lead to the formation of intricate and functional supramolecular polymers. The flexible nature of the glycine linker could allow the ligand to adapt to the geometric preferences of different metal centers, leading to a diverse range of topologies. rsc.org

Table 2: Potential Supramolecular Assemblies with this compound

Metal IonResulting ArchitecturePotential Function
Palladium(II)Molecular SquareEncapsulation of small molecules
Copper(II)Helical PolymerChiral recognition
Zinc(II)3D Coordination NetworkHeterogeneous catalysis
Silver(I)1D ChainLuminescent sensing

Development of Responsive Systems and Smart Materials

"Smart" materials that respond to external stimuli such as pH, light, or temperature are at the forefront of materials science. researchgate.netphilipball.co.uk The pyridine ring in this compound is pH-responsive, becoming protonated under acidic conditions. This property could be exploited to create pH-sensitive hydrogels or polymers. For instance, a polymer incorporating this compound could swell or shrink in response to changes in pH, enabling its use in drug delivery systems that release their payload in specific acidic environments, such as tumors or the stomach.

Furthermore, the incorporation of photo-responsive groups, such as azobenzenes, into molecules containing pyridine has led to the development of light-driven devices and photoresponsive liquid crystals. nih.gov Future work could involve the synthesis of derivatives of this compound that incorporate such photo-switchable units, leading to materials that change their shape, color, or solubility upon irradiation with light.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Furthermore, machine learning models can be employed to optimize the synthetic routes to these derivatives, predicting reaction conditions and yields to improve the efficiency of their production. chemai.iobeilstein-journals.org This synergy between computational prediction and experimental validation is poised to revolutionize the drug discovery pipeline.

Table 3: Hypothetical In Silico Screening Results for a Derivative of this compound

Target ProteinPredicted Binding Affinity (Docking Score)Predicted ADMET ProfileTherapeutic Potential
Kinase X-9.5 kcal/molGood oral bioavailability, low toxicityOncology
Protease Y-8.2 kcal/molModerate CNS penetrationNeurodegenerative diseases
GPCR Z-10.1 kcal/molHigh metabolic stabilityMetabolic disorders

Q & A

Q. What are the common synthetic routes for preparing N-(2-Pyridylmethyl)glycine Ethyl Ester, and what experimental conditions are critical for optimizing yield?

The compound is typically synthesized via alkylation or condensation reactions. For example, it can be produced through a statistical reaction between this compound, N-(2-pyridylmethyl)-2-aminoethanol, and 2,6-bis(chloromethyl)-4-methylphenol in tetrahydrofuran (THF) under basic conditions . Key factors include maintaining anhydrous conditions, controlling reaction temperature (e.g., room temperature to 60°C), and using chromatographic separation (e.g., silica gel) to isolate the product from symmetrical byproducts. Excess reagents and reaction time must be optimized to minimize side products.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and coordination geometry (e.g., orthorhombic systems with space group P21_121_121_1) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon backbone integrity .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) confirm molecular weight (194.23 g/mol) .
  • Elemental analysis : Validates C, H, and N content against theoretical values .

Q. What safety protocols and storage conditions are recommended for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles), avoid dust formation, and ensure local exhaust ventilation. The compound may decompose under heat to release toxic gases (e.g., CO, NOx_x) .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and oxidizers. Shelf life is limited due to potential degradation .

Advanced Research Questions

Q. What role does this compound play in designing ligands for coordination chemistry, and how does its structure influence metal-binding selectivity?

The pyridyl and glycine moieties act as bifunctional donors, enabling chelation to metals like Zn(II). For example, it forms coordination polymers with five-coordinate geometries, where the pyridyl nitrogen and glycine oxygen bind to metal centers. Steric effects from the ethyl ester group can modulate selectivity for transition metals (e.g., Zn vs. Cu) .

Q. How can computational methods (e.g., DFT) be applied to predict the compound’s electronic properties and reactivity in catalytic systems?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, partial charges, and binding energies. These models help predict regioselectivity in alkylation reactions and optimize ligand design for catalytic activity. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost .

Q. What experimental strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during alkylation or ester hydrolysis?

  • Mechanistic studies : Use isotopic labeling (e.g., 13^{13}C-glycine) to track reaction pathways.
  • Kinetic monitoring : Employ in situ FTIR or HPLC to identify intermediates.
  • Byproduct analysis : LC-MS or GC-MS can detect side products like symmetrical ligands or hydrolyzed glycine derivatives .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity in aqueous vs. non-aqueous media?

  • Non-aqueous media (THF, DMF) : Enhance solubility and reaction rates for alkylation.
  • Aqueous media : Hydrolysis of the ethyl ester occurs under basic conditions (pH > 10), forming carboxylic acid derivatives. Buffered solutions (pH 6–8) stabilize the ester group .

Q. What methodologies are used to evaluate the compound’s thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Measures mass loss during heating (e.g., one-step decomposition at ~250°C for zinc complexes) .
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events linked to decomposition.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition products (e.g., CO, NOx_x) .

Q. How can crystallographic software (e.g., ORTEP-3, SIR97) aid in resolving structural ambiguities in metal-ligand complexes derived from this compound?

  • ORTEP-3 : Generates 3D molecular graphics from X-ray data, visualizing bond distortions and packing interactions .
  • SIR97 : Solves crystal structures via direct methods and refines them using least-squares Fourier techniques, critical for confirming coordination geometries .

Q. What strategies improve regioselectivity when using this compound in multi-step syntheses (e.g., heterocyclic ring formation)?

  • Protecting groups : Temporarily block reactive sites (e.g., pyridyl nitrogen) during alkylation.
  • Catalytic templates : Use metal ions to pre-organize the ligand for selective cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the glycine α-carbon .

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N-(2-Pyridylmethyl)glycine Ethyl Ester
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Reactant of Route 2
N-(2-Pyridylmethyl)glycine Ethyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.